REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1.C(=O)([O-])[O-].[Na+].[Na+].S(Cl)([Cl:21])=O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:21])=[O:7])=[C:4]([O:11][CH3:12])[CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
|
2.934 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C(=O)O)C=C1)OC
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
After distilling off excess thionyl chloride, heptane
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Type
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ADDITION
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Details
|
was added
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Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Name
|
4-bromo-2-methoxy-1-benzenecarbonyl chloride
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Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)C(=O)Cl)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |